5-Bromo-2,3-dichlorobenzaldehyde

Vue d'ensemble

Description

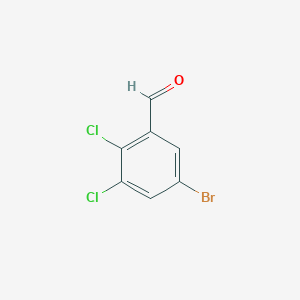

5-Bromo-2,3-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dichlorobenzaldehyde consists of a benzene ring substituted with bromine, chlorine, and an aldehyde group . The exact positions of these substituents on the benzene ring define the compound .Physical And Chemical Properties Analysis

5-Bromo-2,3-dichlorobenzaldehyde appears as a white crystalline powder . It has a molecular weight of 253.908 Da .Applications De Recherche Scientifique

Preparation of Heteroditopic Ligands for Metal Salts : A study by Wang et al. (2006) described the one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes, including 5-Bromo-2,3-dichlorobenzaldehyde. This process is a convenient method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry, particularly in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006).

Migration of Halogen Atoms in Halogeno-Derivatives : Hertog and Schogt (2010) investigated the chlorination of 3-bromo-2,4-dihydroxypyridine, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This study highlights the potential for halogen atom migration in halogeno-derivatives, which can be essential in the synthesis of complex organic compounds (Hertog & Schogt, 2010).

Catalyzed Amination of Polyhalopyridines : Ji, Li, and Bunnelle (2003) demonstrated the selective amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine, showcasing the chemical's utility in specialized organic synthesis processes (Ji, Li, & Bunnelle, 2003).

Synthesis of Metal-Complexing Molecular Rods : Research by Schwab, Fleischer, and Michl (2002) involved the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods. This work highlights the role of 5-Bromo-2,3-dichlorobenzaldehyde in advanced material science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).

Detection of DNA Synthesis in Cell Cycle Profiling : Ligasová et al. (2017) presented a method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, a compound related to 5-Bromo-2,3-dichlorobenzaldehyde. This approach is optimized for minimal impact on cellular structures and is applicable in both formaldehyde- and ethanol-fixed cells (Ligasová, Konečný, Frydrych, & Koberna, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHXHVHFHRLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dichlorobenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

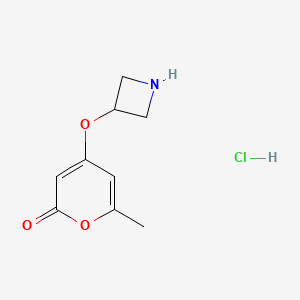

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)

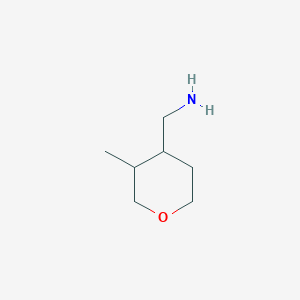

![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)

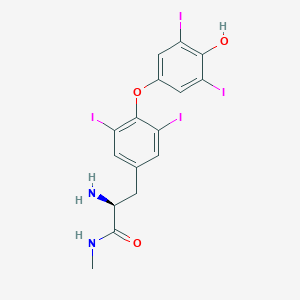

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)

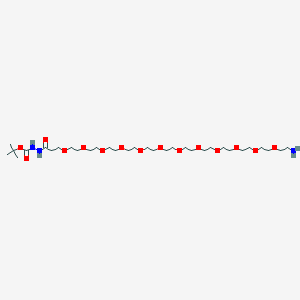

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)